molecular formula C15H20N2O4S B2432628 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide CAS No. 2097896-22-3

2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide

Cat. No.: B2432628
CAS No.: 2097896-22-3
M. Wt: 324.4
InChI Key: NSHUZECFLBRMSX-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a phenoxyacetamide moiety linked to a sulfamoyl group and a methylidenecyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with optimized reaction conditions, including temperature control, solvent recycling, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .

Properties

IUPAC Name

2-[4-[(4-methylidenecyclohexyl)sulfamoyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h6-9,12,17H,1-5,10H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHUZECFLBRMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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